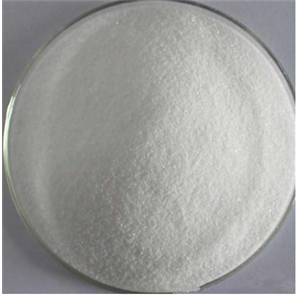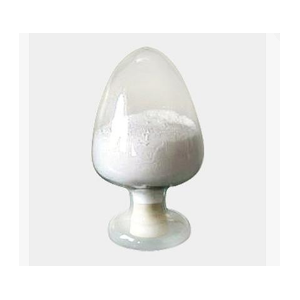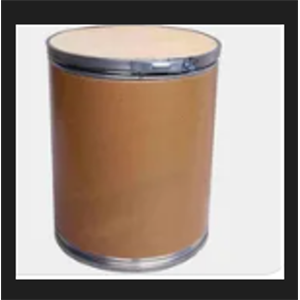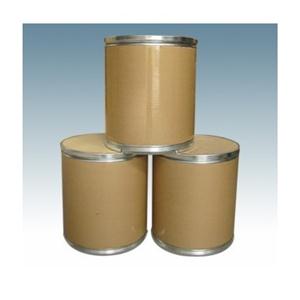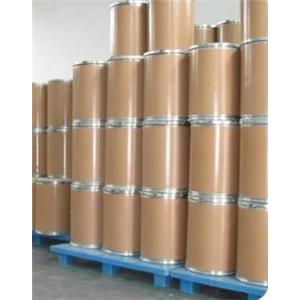- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
Cas no 68-94-0 (Hypoxanthine)

Hypoxanthine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Purin-6(9H)-one
- 1,7-DIHYDRO-6H-PURIN-6-ONE
- 6(1H)-PURINONE
- 6-HYDROXYPURINE
- 9H-PURIN-6-OL
- IFLAB-BB F1386-0269
- Purin-6(1H)-one
- PURIN-6-OL
- SARCINE
- SARKIN
- TIMTEC-BB SBB004203
- TTGGTTGGGTGGTHGGTGTTGGGG
- 1,7-dihydro-6h-purin-6-on
- 1,7-Dihydro-6H-purine-6-one
- 3H-Purin-6-ol
- 4-Hydroxy-1H-purine
- 6H-Purin-6-one, 1,7-dihydro-
- 6-Hydropurine
- Hypoxanthine
- HYPOXANTHINE(RG)
- Hypoxsanthine (1,7-Dihydro-6H-purin-6-one)
- 1,7-dihydro-purin-6-one
- 6-Oxopurine
- 6-oxypurine
- Hypexanthine
- Hypoxanthin
- Hypoxathine
- Purine-6 (1H)-one
- Purine-6-ol
- Sarkine
- Hypoxanthine enol
- 7H-Purin-6-ol
- 9H-Purin-6(1H)-one
- Purin-6(3H)-one
- 6-Hydroxy-1H-purine
- 9H-Purin-6-ol (VAN)
- 6H-Purin-6-one, 1,9-dihydro-
- 1,9-dihydro-6H-purin-6-one
- 3,7-dihydropurin-6-one
- 3H-Purin-6-ol (9CI)
- 1H-Purin-6-ol (9CI)
- 6,7-di
- 146469-95-6
- AC-32451
- 1,7-Dihydro-6H-purin-6-one (Hypoxanthine)
- 1vfn
- Spectrum3_001352
- AKOS005221762
- AZATHIOPRINE IMPURITY F [EP IMPURITY]
- 1,7-dihydropurin-6-one
- NSC 14665
- 6H-Purin-6-one, 3,7-dihydro- (9CI)
- Hypoxanthine, Vetec(TM) reagent grade, 98%
- KBio2_001897
- DTXSID8045983
- AKOS022168213
- 1,9-Dihydro-purin-6-one
- GTPL4555
- SR-05000002375
- NCGC00095622-04
- SY012477
- SPECTRUM310023
- CHEMBL1427
- W-104648
- LS-127207
- EN300-37579
- Z1954805546
- AKOS000267572
- HX
- DivK1c_006557
- FT-0670250
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [USP IMPURITY]
- SCHEMBL1867923
- Discontinued. See H998503 or H998504'
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [EP IMPURITY]
- SDCCGMLS-0065594.P001
- DTXCID6025983
- Didanosine impurity A,, European Pharmacopoeia (EP) Reference Standard
- NSC-14665
- 95121-06-5
- Spectrum_001417
- HYPOXANTHINE [MI]
- 8C229956-6BE8-4F8D-91B7-0AD1EC294077
- AI3-52242
- SpecPlus_000461
- Tox21_111511_1
- AC-10518
- 6-hydroxypurin
- KBioGR_002184
- F1386-0269
- STK804424
- purin-6(1H)-on
- 146469-94-5
- CAS_790
- 146445-70-7
- 6-Hydroxypurine; Purin-6-ol; Sarcine
- KBioSS_001897
- SCHEMBL17276814
- AKOS009159101
- FT-0627170
- HYPOXANTHINE [WHO-DD]
- s2424
- DB04076
- SCHEMBL25381
- CAS-68-94-0
- Hypoxanthine (VAN) (8CI)
- Spectrum2_001907
- Q410305
- KBio2_004465
- bmse000094
- HY-N0091
- SR-05000002375-1
- Spectrum4_001742
- NSC14665
- CCG-38478
- MFCD00005725
- AG-670/31547063
- Hypoxanthine,(S)
- Hypoxanthine, powder, BioReagent, suitable for cell culture
- 6,7-dihydro-3H-purin-6-one
- KBio2_007033
- 7H-Purin-6-ol #
- KBio1_001501
- C00262
- Sarcine;Purin-6-ol
- KBio3_002383
- Hypoxanthine, >=99.0%
- Epitope ID:167471
- InChI=1/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- 3nrz
- EINECS 200-697-3
- Discontinued. See H998503 or H998504
- 1a9q
- NSC 129419
- AKOS015888571
- PS-3167
- NCGC00095622-01
- 68-94-0
- CHEBI:17368
- 3h-hypoxanthine
- 2TN51YD919
- 244769-71-9
- Spectrum5_000564
- BCP22929
- H0311
- NSC_790
- PDSP2_000297
- DIDANOSINE IMPURITY A [EP IMPURITY]
- 1,9-dihydropurin-6-one
- CS-0007792
- SW219908-1
- PDSP1_000299
- AB00674258-01
- FDGQSTZJBFJUBT-UHFFFAOYSA-
- UNII-2TN51YD919
- 1H,7H-Hypoxanthine
- DIDANOSINE IMPURITY A
- D03HVE
- 51953-04-9
- SPBio_001874
- 1h-purin-6-ol
- BSPBio_003163
- FT-0670251
- Tox21_111511
- SDCCGMLS-0065594.P002
- Mercaptopurine impurity A CRS
- Hypoxanthine (VAN)
- BDBM82018
- NS00010150
- Hyp
- Hypoxanthin (6-Hydroxypurine)
- AC-907/21098001
- 146469-96-7
- purine, 6-hydroxy-
- DB-273292
- 51953-23-2
- DB-273118
- DB-325530
- DB-273114
- 6H-Purin-6-one, 3,7-dihydro-
- BRD-K03739921-001-06-8
- 3H-Purin-6(9H)-one
- 1246820-04-1
- 6,7-dihydro-1H-purin-6-one
- DB-029904
- DB-264101
- 6H-Purin-6-one, 3,9-dihydro-
-
- MDL: MFCD00005725
- Inchi: 1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- InChI Key: FDGQSTZJBFJUBT-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C([H])N1[H])N=C([H])N2[H]
- BRN: 5811
Computed Properties
- Exact Mass: 136.03900
- Monoisotopic Mass: 136.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 136.11
- Surface Charge: 0
- Tautomer Count: 8
- Topological Polar Surface Area: 70.1
- XLogP3: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.4295 (rough estimate)
- Melting Point: >300 °C (lit.)
- Boiling Point: 533.4°C at 760 mmHg
- Flash Point: 276.4 °C
- Refractive Index: 1.8500 (estimate)
- Solubility: 1 M NaOH: 25 mg/mL
- Water Partition Coefficient: Almost insoluble
- PSA: 74.43000
- LogP: -0.35380
- Merck: 4869
- Solubility: Almost insoluble in water 0.078/100m1 (19 ℃) 1.4g/100ml (100 ℃). Dissolve in dilute acid and base, such as 0.5mol/l sulfuric acid or 10mol/l sodium hydroxide
- pka: 8.7(at 25℃)
Hypoxanthine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S22-S24/25-S37/39-S26
- RTECS:UP0791000
-
Hazardous Material Identification:

- Safety Term:S26;S37/39
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22; R36/37/38
Hypoxanthine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Hypoxanthine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H150A-100g |
Hypoxanthine |
68-94-0 | 99% | 100g |
¥97.0 | 2022-05-30 | |
| eNovation Chemicals LLC | D618758-1kg |
6-Hydroxypurine |
68-94-0 | 97% | 1kg |
$320 | 2024-06-05 | |
| LKT Labs | H9763-25 g |
Hypoxanthine |
68-94-0 | ≥98% | 25g |
$71.60 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1362-200 mg |
6-Hydroxypurine |
68-94-0 | 98.77% | 200mg |
¥617.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1362-1 mL * 10 mM (in DMSO) |
6-Hydroxypurine |
68-94-0 | 98.77% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H87810-25g |
Hypoxanthine |
68-94-0 | 25g |
¥36.0 | 2021-09-09 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07308-25g |
Hypoxanthine |
68-94-0 | 97% | 25g |
579.00 | 2021-07-09 | |
| Enamine | EN300-37579-2.5g |
6,7-dihydro-3H-purin-6-one |
68-94-0 | 95% | 2.5g |
$25.0 | 2023-04-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H108384-100g |
Hypoxanthine |
68-94-0 | 99% | 100g |
¥117.90 | 2023-09-02 | |
| abcr | AB117338-25 g |
Hypoxanthine, 98%; . |
68-94-0 | 98% | 25g |
€72.90 | 2023-06-24 |
Hypoxanthine Production Method
Synthetic Routes 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
Hypoxanthine Preparation Products
- Urea (57-13-6)
- Isobarbituric Acid (496-76-4)
- Hypoxanthine (68-94-0)
- Uracil (66-22-8)
- 2-aminobutanedioic acid (617-45-8)
- Pyrazine-2,5-diol (134434-28-9)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- Malic acid (6915-15-7)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- 2-hydroxyacetic acid (79-14-1)
- Adenine (73-24-5)
- Glycine (56-40-6)
- 5-Aminouracil (932-52-5)
- Guanine (73-40-5)
- butanedioic acid (110-15-6)
Hypoxanthine Suppliers
Hypoxanthine Related Literature
-
Chao Liu,Shrinivas G. Dumbre,Christophe Pannecouque,Brent Korba,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2017 15 5513
-
Radek Pohl,Lenka Po?tová Slavětínská,Wai Soon Eng,Dianne T. Keough,Luke W. Guddat,Dominik Rejman Org. Biomol. Chem. 2015 13 4693
-
Joanna Jankowska,Robert W. Góra Phys. Chem. Chem. Phys. 2021 23 1234
-
V. L. Chandraboss,B. Karthikeyan,S. Senthilvelan Phys. Chem. Chem. Phys. 2014 16 23461
-
5. Total synthesis of (–)-carbovirMartin F. Jones,Peter L. Myers,Colin A. Robertson,Richard Storer,Christopher Williamson J. Chem. Soc. Perkin Trans. 1 1991 2479
Additional information on Hypoxanthine
Hypoxanthine (CAS No. 68-94-0): A Comprehensive Overview
Hypoxanthine (CAS No. 68-94-0) is a purine compound that plays a crucial role in various biological processes, including nucleic acid metabolism and energy production. This compound is a key intermediate in the purine salvage pathway, which is essential for the recycling of purine bases in cells. Hypoxanthine is also a precursor for the synthesis of other important purine derivatives, such as inosine and guanine.
In the context of medicinal chemistry, Hypoxanthine has garnered significant attention due to its potential therapeutic applications. Recent studies have explored its role in modulating inflammation, immune responses, and cellular signaling pathways. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that Hypoxanthine can inhibit the activation of certain immune cells, thereby reducing inflammatory responses in conditions such as arthritis and multiple sclerosis.
The biological significance of Hypoxanthine extends beyond its role as a metabolic intermediate. It is also involved in the regulation of adenosine receptors, which are critical for maintaining homeostasis in various tissues. Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, including vasodilation, bronchodilation, and modulation of neurotransmitter release. The interaction between Hypoxanthine and adenosine receptors has been a focus of research in developing novel therapeutic agents for cardiovascular and neurological disorders.
In the realm of drug discovery, Hypoxanthine has been utilized as a starting point for the synthesis of more complex molecules with enhanced biological activity. For example, researchers at the University of California, San Francisco, have developed a series of Hypoxanthine-based compounds that exhibit potent antiviral properties against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds have shown promise in preclinical studies and are currently being evaluated for their safety and efficacy in clinical trials.
The structural properties of Hypoxanthine make it an attractive candidate for chemical modifications that can enhance its pharmacological profile. Its ability to form stable complexes with metal ions has led to the development of metallo-drugs with improved solubility and bioavailability. A recent study published in the Journal of Inorganic Biochemistry reported the synthesis and characterization of copper(II)-Hypoxanthine complexes that exhibit enhanced anticancer activity against various tumor cell lines.
In addition to its therapeutic potential, Hypoxanthine has been studied for its role in aging and age-related diseases. Research conducted at the National Institutes of Health (NIH) has shown that levels of Hypoxanthine increase with age and are associated with oxidative stress and DNA damage. Understanding the mechanisms by which Hypoxanthine contributes to these processes could provide valuable insights into the development of interventions to mitigate age-related decline.
The analytical methods used to detect and quantify Hypoxanthine have also seen significant advancements. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is now widely used for accurate and sensitive detection of Hypoxanthine in biological samples. These techniques have enabled researchers to better understand the dynamics of purine metabolism in health and disease.
In conclusion, Hypoxanthine (CAS No. 68-94-0) is a multifaceted compound with diverse biological functions and therapeutic potential. Its role in purine metabolism, immune modulation, and cellular signaling makes it an important target for drug discovery and development. Ongoing research continues to uncover new aspects of its biology and pharmacology, paving the way for innovative treatments for a range of diseases.
68-94-0 (Hypoxanthine) Related Products
- 5167-18-0(1,7-DIHYDRO-2-METHYL-6-PURINONE)
- 10030-78-1(2-(Methylamino)-1H-purin-6(7H)-one)
- 45893-20-7(8-Aminohypoxanthine)
- 30467-02-8(8-Methyl-1H-purin-6(7H)-one)
- 73-40-5(Guanine)
- 54735-61-4(Inosine-5-diphosphoric Acid Disodium Salt)
- 1188265-52-2(Phenoxybenzamine-d5)
- 920241-35-6(2-(4-bromophenyl)-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)acetamide)
- 1824837-93-5(2-(But-1-en-1-yl)cyclopropane-1-carboxylic acid)
- 1867628-39-4((3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid)





























